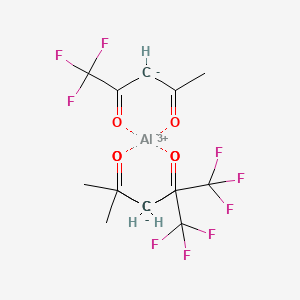
aluminum;1,1,1-trifluoropentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum;1,1,1-trifluoropentane-2,4-dione, also known as aluminum trifluoroacetylacetonate, is a coordination compound where aluminum is complexed with 1,1,1-trifluoropentane-2,4-dione. This compound is notable for its use in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoropentane-2,4-dione typically involves the Claisen condensation reaction between ethyl trifluoroacetate and acetone. The reaction is catalyzed by sodium ethoxide in ethanol, and the product is isolated by distillation .
Industrial Production Methods
In industrial settings, the synthesis of 1,1,1-trifluoropentane-2,4-dione follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoropentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoroacetic acid, while reduction can produce trifluoroalcohols .
Applications De Recherche Scientifique
1,1,1-Trifluoropentane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and advanced polymers
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoropentane-2,4-dione involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved depend on the specific application and the nature of the metal complex formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylacetone: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties.
Trifluoroacetic acid: Shares the trifluoromethyl group but has different reactivity due to the absence of the diketone structure.
Benzotrifluoride: Contains a trifluoromethyl group attached to a benzene ring, leading to distinct chemical behavior
Uniqueness
1,1,1-Trifluoropentane-2,4-dione is unique due to the presence of both the trifluoromethyl group and the diketone structure. This combination imparts unique electronic and steric properties, making it a valuable compound in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C15H12AlF9O6 |
|---|---|
Poids moléculaire |
486.22 g/mol |
Nom IUPAC |
aluminum;1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/3C5H4F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3 |
Clé InChI |
ZTSLJQGTWXDEPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1,5-Dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one](/img/structure/B12323925.png)
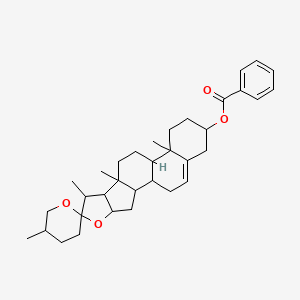
![Spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B12323933.png)
![4-Methyl-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]pentanoic acid](/img/structure/B12323937.png)


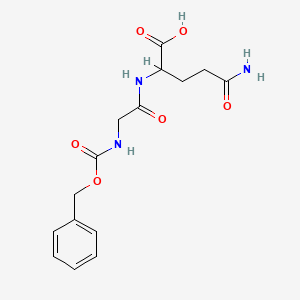
![3-Methyl-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]butanoic acid](/img/structure/B12323959.png)
![Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12323968.png)
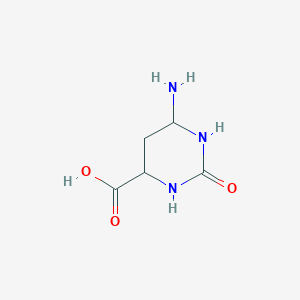
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate](/img/structure/B12323974.png)
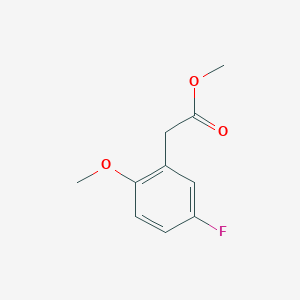
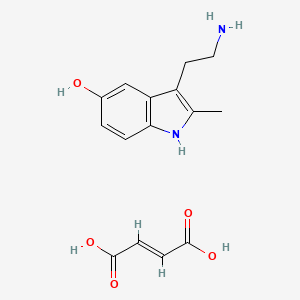
![6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12324000.png)
